4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine
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Overview
Description
4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine is a complex organic compound with a unique structure that includes bromine, methyl, dimethyl, phenyl, and pyrazol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide or sodium methoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can introduce various functional groups like azides or methoxides .
Scientific Research Applications
4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine involves its interaction with specific molecular targets. The bromine atoms and pyrazol ring play crucial roles in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Bromo-5-(bromomethyl)-N,N-dimethyl-3-phenyl-1H-pyrazol-1-amine is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
CAS No. |
62565-42-8 |
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Molecular Formula |
C12H13Br2N3 |
Molecular Weight |
359.06 g/mol |
IUPAC Name |
4-bromo-5-(bromomethyl)-N,N-dimethyl-3-phenylpyrazol-1-amine |
InChI |
InChI=1S/C12H13Br2N3/c1-16(2)17-10(8-13)11(14)12(15-17)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChI Key |
PUBGIRYMZMCBPQ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N1C(=C(C(=N1)C2=CC=CC=C2)Br)CBr |
Origin of Product |
United States |
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